

In-depth Technical Guide: Antioxidant Agent-10

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Compound of Interest

Compound Name: *Antioxidant agent-10*

Cat. No.: *B12394998*

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Abstract

Antioxidant agent-10, identified chemically as Quercetin 3-O- β -D-xylofuranosyl-(1 \rightarrow 2)- β -D-galactopyranoside, is a flavonoid compound isolated from *Cajanus cajan* (L.) Millsp. (pigeon pea). This document provides a summary of its known chemical properties and antioxidant activity. However, a comprehensive technical profile remains incomplete due to the limited availability of public research data. While its foundational chemical structure and moderate radical scavenging ability are established, further investigation is required to fully characterize its physicochemical properties, biological mechanisms, and therapeutic potential.

Chemical and Physical Properties

The fundamental chemical properties of **Antioxidant agent-10** have been identified. However, comprehensive data on its physical properties such as melting point, boiling point, and solubility are not currently available in published literature.

Property	Value	Source
CAS Number	1181635-91-5	[1][2]
Molecular Formula	C26H28O16	[1]
Molecular Weight	596.49 g/mol	[1]
IUPAC Name	4H-1-Benzopyran-4-one, 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2-O-β-D-xylofuranosyl-β-D-galactopyranosyl)oxy]-	[3]
Synonyms	Quercetin 3-O-β-D-xylofuranosyl-(1 → 2)-β-D-galactopyranoside	[4]
Natural Source	Cajanus cajan (L.) Millsp. (Pigeon Pea)	[1]

Antioxidant Activity

Antioxidant agent-10 demonstrates free radical scavenging capabilities, a hallmark of antioxidant compounds. The primary reported bioactivity is its ability to scavenge the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

Assay	Metric	Value	Source
DPPH Radical Scavenging Activity	EC50	33.2 µg/mL	[1]

Experimental Protocols

DPPH Radical Scavenging Assay

The protocol outlined below is a standard method for assessing the DPPH radical scavenging activity of a compound.

Principle: DPPH is a stable free radical with a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change to yellow. The degree of discoloration is proportional to the scavenging activity of the antioxidant and can be quantified spectrophotometrically.

Materials:

- **Antioxidant agent-10**
- 2,2-diphenyl-1-picrylhydrazyl (DPPH)
- Methanol (or other suitable solvent)
- Positive control (e.g., Ascorbic acid, Trolox)
- Microplate reader or spectrophotometer

Procedure:

- Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol. This solution should be freshly prepared and protected from light.
- Preparation of Test Samples: Prepare a stock solution of **Antioxidant agent-10** in methanol. Create a series of dilutions from the stock solution to determine the concentration-dependent activity.
- Assay:
 - In a 96-well microplate, add a specific volume of each dilution of the test sample.
 - Add the DPPH solution to each well.
 - For the blank control, use the solvent instead of the test sample.
 - For the positive control, use a known antioxidant at various concentrations.

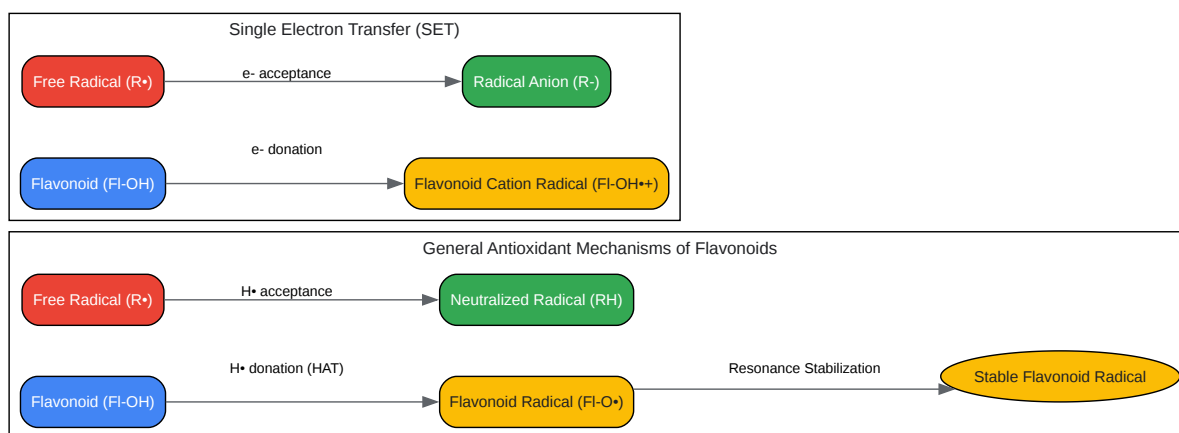
- Incubation: Incubate the microplate in the dark at room temperature for a specified period (e.g., 30 minutes).
- Measurement: Measure the absorbance of each well at a specific wavelength (typically around 517 nm) using a microplate reader.
- Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: $\% \text{ Inhibition} = \frac{(\text{Absorbance of Control} - \text{Absorbance of Sample})}{\text{Absorbance of Control}} \times 100$
- EC50 Determination: The EC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentrations of the test compound.

Signaling Pathways and Mechanism of Action

As a flavonoid, **Antioxidant agent-10** is hypothesized to exert its antioxidant effects through various mechanisms common to this class of compounds, including hydrogen atom transfer (HAT) and single electron transfer (SET). Flavonoids are also known to modulate cellular signaling pathways involved in the response to oxidative stress, such as the Nrf2-Keap1 pathway. However, there is currently no specific research available that elucidates the precise mechanism of action or the specific signaling pathways modulated by **Antioxidant agent-10**.

General Antioxidant Mechanisms of Flavonoids

The diagram below illustrates the general mechanisms by which flavonoids can neutralize free radicals.

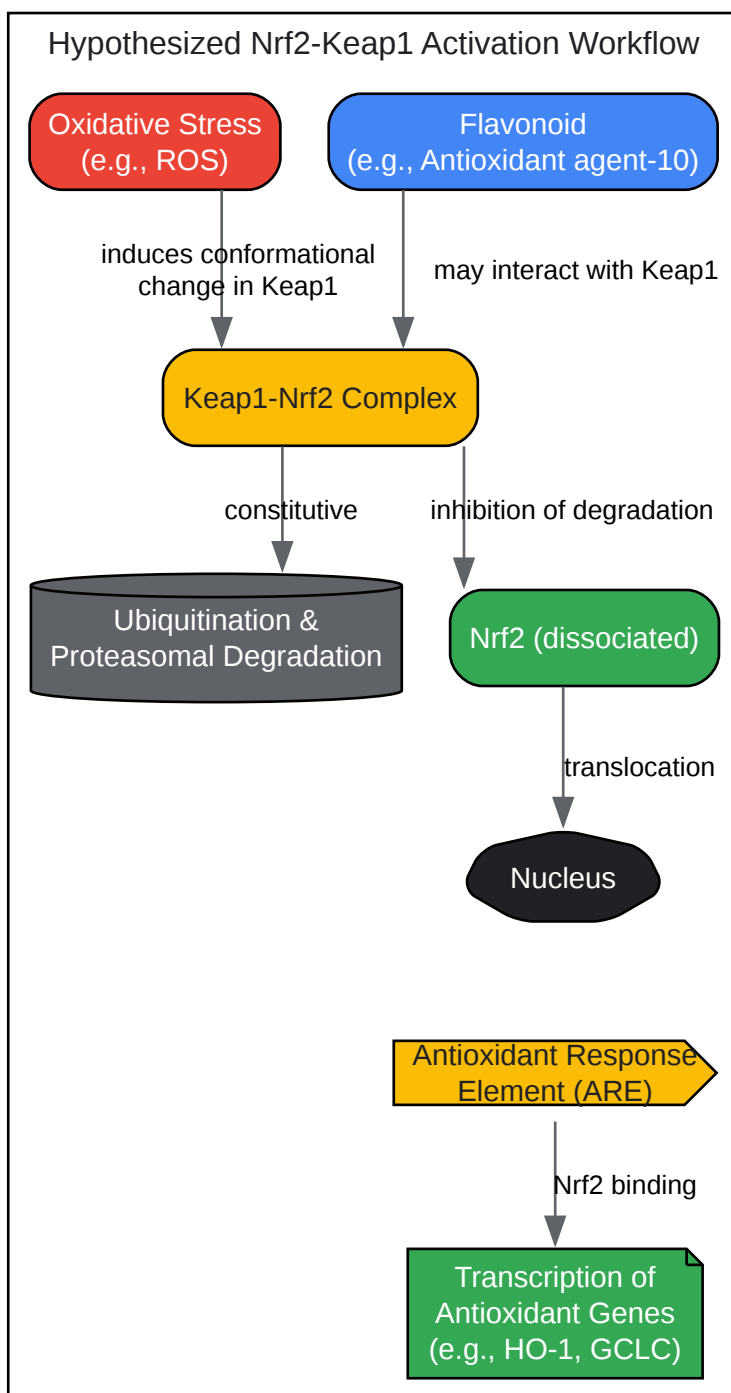


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Caption: General antioxidant mechanisms of flavonoids.

Potential Involvement in the Nrf2-Keap1 Signaling Pathway

The Nrf2-Keap1 pathway is a critical regulator of the cellular antioxidant response. Many flavonoids are known to activate this pathway, leading to the transcription of antioxidant and cytoprotective genes. The workflow for Nrf2 activation is depicted below.



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Caption: Hypothesized Nrf2-Keap1 activation by flavonoids.

Future Research Directions

To fully elucidate the chemical and biological profile of **Antioxidant agent-10**, further research is imperative in the following areas:

- **Comprehensive Physicochemical Characterization:** Determination of melting point, boiling point, solubility in various pharmaceutically relevant solvents, pKa, and LogP.
- **Isolation and Synthesis Protocols:** Development and publication of detailed protocols for the efficient isolation of **Antioxidant agent-10** from *Cajanus cajan* and/or its total chemical synthesis.
- **Mechanism of Action Studies:** Investigation into the specific molecular mechanisms by which **Antioxidant agent-10** exerts its antioxidant effects, including its potential to modulate key signaling pathways such as Nrf2-Keap1, NF-κB, and MAPK pathways.
- **In-depth Biological Activity Profiling:** Evaluation of its efficacy in various in vitro and in vivo models of diseases associated with oxidative stress.

Conclusion

Antioxidant agent-10 is a naturally occurring flavonoid with demonstrated radical scavenging activity. While its basic chemical identity is known, a significant gap exists in the scientific literature regarding its detailed chemical properties, experimental protocols, and specific biological mechanisms. The information provided herein serves as a foundational guide, highlighting the need for further research to unlock the full therapeutic potential of this compound.

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